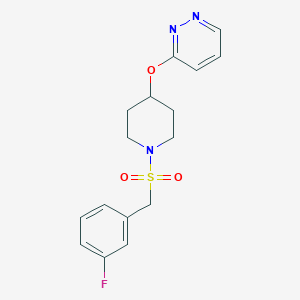

3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Description

3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a heterocyclic compound featuring a pyridazine core linked to a piperidine ring via an ether bond. This compound belongs to a class of sulfonamide-containing piperidine derivatives, which are often explored for their pharmacological relevance, including kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

3-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]oxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c17-14-4-1-3-13(11-14)12-24(21,22)20-9-6-15(7-10-20)23-16-5-2-8-18-19-16/h1-5,8,11,15H,6-7,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDAXIFMAUFWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. One common method involves the nucleophilic substitution reaction where the piperidine derivative is reacted with a pyridazine derivative under basic conditions to form the desired ether linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving binding to enzymes or receptors and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2014 Molecules study synthesized several analogous compounds, enabling a comparative analysis of structural motifs, synthetic yields, and spectroscopic properties. Below is a detailed comparison:

Table 1: Key Properties of 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine and Analogues

Notes:

- Structural Differences :

- The target compound’s pyridazine core distinguishes it from urea- or benzamide-linked analogues (e.g., 14d, 8a). Pyridazine’s electron-deficient nature may enhance binding to polar active sites compared to phenyl rings .

- The 3-fluorobenzyl sulfonyl group introduces meta-substitution, contrasting with 14d’s para-fluorophenyl sulfonyl group. Meta-substitution often alters steric accessibility and dipole interactions.

- Compounds like 8a and 14b feature trifluoromethyl groups, which increase lipophilicity and metabolic stability compared to the target’s fluorobenzyl moiety .

- However, analogues like 14d and 8a were synthesized using sodium hydride-mediated coupling under inert conditions, yielding 35–65% . Low yields (e.g., 35.2% for 14b) suggest challenges in sulfonylation or urea formation steps, which may also apply to the target compound.

Spectroscopic Signatures :

- The absence of NMR data for the target compound limits direct comparison. However, analogues exhibit characteristic shifts:

- Piperidine protons: δ 3.35–3.80 ppm (14d, 14b).

- Aromatic protons: δ 7.40–7.90 ppm (8a, 14b), influenced by electron-withdrawing groups like trifluoromethyl or sulfonyl .

Biological Activity

The compound 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine can be represented as follows:

This compound features a pyridazine ring, a piperidine moiety, and a sulfonyl group attached to a fluorobenzyl substituent, which collectively contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain signaling pathways, potentially influencing neurotransmitter systems such as serotonin and dopamine. The presence of the fluorine atom is known to enhance lipophilicity and receptor binding affinity, which can alter pharmacokinetic properties.

Biological Activity Overview

Research indicates that 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine exhibits several biological activities:

- Antidepressant-like Effects : In vivo studies have shown that this compound may exhibit antidepressant-like effects in rodent models, possibly through modulation of serotonergic pathways.

- Antinociceptive Properties : The compound has been evaluated for its pain-relieving properties, demonstrating significant antinociceptive effects in animal models.

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective effects against oxidative stress-induced neuronal damage.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of the compound:

| Study Type | Findings |

|---|---|

| In vitro receptor binding | High affinity for serotonin receptors (5-HT1A and 5-HT2A) |

| In vivo behavioral assays | Significant reduction in depression-like behaviors in forced swim tests |

| Pain models | Demonstrated dose-dependent antinociceptive effects in hot plate and tail-flick tests |

Case Studies

One notable case study involved the administration of the compound in a chronic pain model, where it was found to reduce pain scores significantly compared to control groups. Additionally, neuroprotective effects were observed in models of neurodegeneration, suggesting its potential for treating conditions like Alzheimer's disease.

Q & A

Q. What are the common synthetic routes for 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine?

Methodological Answer: The synthesis typically involves:

Piperidine Functionalization : Sulfonylation of piperidine derivatives using 3-fluorobenzyl sulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group .

Nucleophilic Substitution : Reaction of the sulfonylated piperidine with pyridazine derivatives, often via an SN2 mechanism, using hydroxyl or alkoxy intermediates .

Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product .

Q. Example Protocol :

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key techniques include:

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., dichloromethane) .

- Storage : Keep in airtight containers at –20°C, protected from light and moisture .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies address low yields in sulfonylation steps during synthesis?

Methodological Answer:

Q. How do structural modifications (e.g., fluorobenzyl substitution) affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Experimental Validation :

Q. How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization :

- Data Reconciliation :

Q. What computational methods predict the compound’s reactivity or target interactions?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., PDE4B) using X-ray crystallography data from related pyridazine derivatives .

- DFT Calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for derivatization .

- MD Simulations : Simulate solvation effects in aqueous vs. lipid membranes to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.